molecular formula C19H26N2O2S B580867 1-Piperidinecarboxylic acid, 4-[(2-methyl-5-benzothiazolyl)methyl]-, 1,1-dimethylethyl ester CAS No. 1263279-32-8

1-Piperidinecarboxylic acid, 4-[(2-methyl-5-benzothiazolyl)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B580867
CAS No.: 1263279-32-8
M. Wt: 346.489
InChI Key: AEFYZQKQSITFJN-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-[(2-methyl-5-benzothiazolyl)methyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a piperidine ring, a benzothiazole moiety, and a tert-butyl ester group

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 4-[(2-methyl-5-benzothiazolyl)methyl]-, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzothiazole group, and the esterification with tert-butyl alcohol. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazole Group: This can be achieved through nucleophilic substitution reactions, where the benzothiazole moiety is introduced to the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 4-[(2-methyl-5-benzothiazolyl)methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazole or piperidine rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sulfuric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-[(2-methyl-5-benzothiazolyl)methyl]-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-[(2-methyl-5-benzothiazolyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar compounds to 1-Piperidinecarboxylic acid, 4-[(2-methyl-5-benzothiazolyl)methyl]-, 1,1-dimethylethyl ester include:

    1-Piperidinecarboxylic acid, 4-[(2-pyrimidinylamino)methyl]-, (4-methylphenyl)methyl ester: This compound has a pyrimidinylamino group instead of the benzothiazole moiety.

    1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound features a piperazine ring in place of the piperidine ring.

    Carbamic acid, (2-methyl-5-benzothiazolyl)-, 1,1-dimethylethyl ester: This compound has a carbamic acid group instead of the piperidinecarboxylic acid group.

Properties

IUPAC Name

tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-13-20-16-12-15(5-6-17(16)24-13)11-14-7-9-21(10-8-14)18(22)23-19(2,3)4/h5-6,12,14H,7-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFYZQKQSITFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)CC3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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